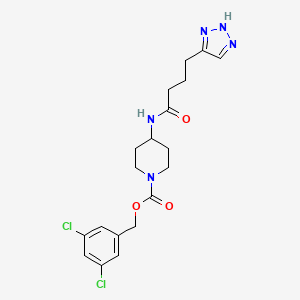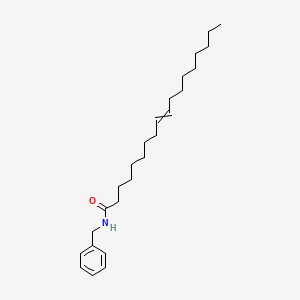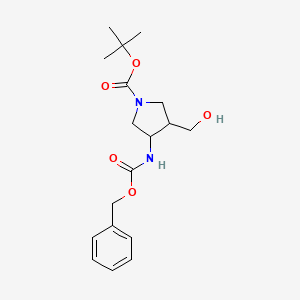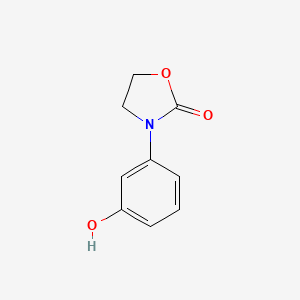
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
Phenolic compounds, such as 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, are characterized by one or more hydroxyl groups attached to an aromatic ring . They are often involved in various biological activities and can be metabolites of certain substances .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical methodologies. For instance, the synthesis of certain metabolites involves carboligation of 3-hydroxybenzaldehyde and acetaldehyde .
Molecular Structure Analysis
The molecular structure of phenolic compounds plays a crucial role in their biological activity. The structure is often characterized by its unique bisphenolic structure .
Chemical Reactions Analysis
Phenolic compounds participate in a variety of chemical reactions due to their phenolic structure, allowing for modifications and interactions with biological molecules .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties, such as reactivity towards enzymes and potential for conjugation, impact their biological activity and metabolism .
Aplicaciones Científicas De Investigación
-
Scientific Field: Metabolomics
- Application : The compound 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a highly abundant metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .
- Methods : The synthesis of HPHPA is based on an indium-mediated sonochemical Reformatsky reaction . This is a simple two-step route as opposed to a complex four-step route previously reported in the literature .
- Results : The synthesized metabolite standard was used to detect and accurately quantify its presence in human urine samples using both NMR and LC-MS techniques .
-
Scientific Field: Organic Chemistry
- Application : 3-Hydroxyphenylpropionic acid acts as a urinary metabolite of procyanidins in pigs . It also serves as an intermediate in the preparation of various synthetic organic products .
- Methods : It is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .
- Results : This compound is available commercially and is used in various synthetic organic products .
-
Scientific Field: Biotechnology
- Application : 3-Hydroxypropionic acid (3-HP) is an emerging platform chemical, which can be used for the production of various value-added chemicals .
- Methods : 3-HP can be produced from glucose via pyruvate and malonyl coenzyme A . It can also be obtained by base-induced hydration of acrylic acid followed by reacidification .
- Results : The polyester poly(3-hydroxypropionic acid) is a biodegradable polymer .
-
Scientific Field: Genetic Engineering
- Application : A biosynthesis pathway for 3-HP production in genetically engineered Saccharomyces cerevisiae .
- Methods : A novel oxaloacetate pathway was successfully established for 3-HP biosynthesis . This involved overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
- Results : The final engineered strain produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .
-
Scientific Field: Bone Biology
- Application : 3-Hydroxyphenyl Propionic Acid (PPA) has been found to suppress osteoblastic cell senescence to promote bone accretion in mice .
- Methods : PPA was administered to 1-month-old female C57BL6/J mice for 30 days . The effects of PPA on bone formation were evaluated by measuring bone volume, trabecular thickness, and the number of osteoblastic and osteoclastic cells .
- Results : PPA treatment resulted in significantly higher bone volume and trabecular thickness, increased osteoblastic cell number, but decreased osteoclastic cell number compared to controls . PPA treatment also reduced senescence signaling as evaluated by senescence-associated β-galactosidase activity, PPARγ, p53, and p21 expression in bone .
-
Scientific Field: Industrial Chemistry
- Application : 3-Hydroxypropionic acid is used in the industrial production of various chemicals such as acrylates .
- Methods : 3-Hydroxypropionic acid can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile .
- Results : The resulting 3-Hydroxypropionic acid is used in the industrial production of various chemicals such as acrylates .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLLMFKYCZHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651029 | |
| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
1038713-37-9 | |
| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)
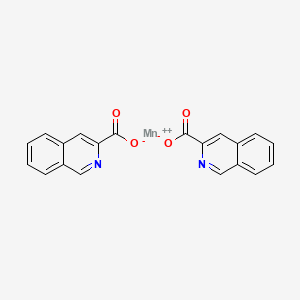
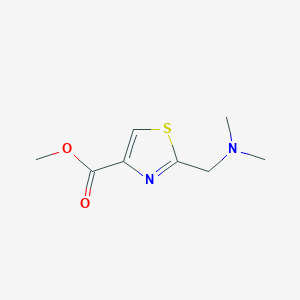
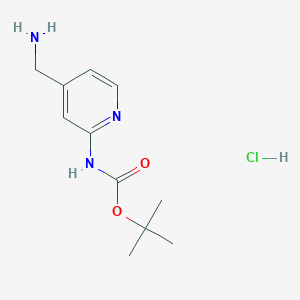

![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)
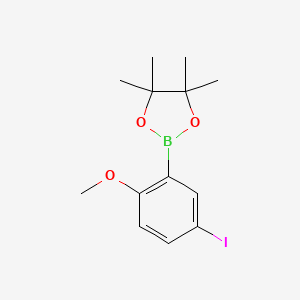
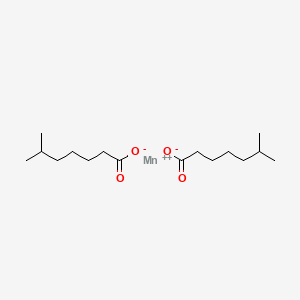
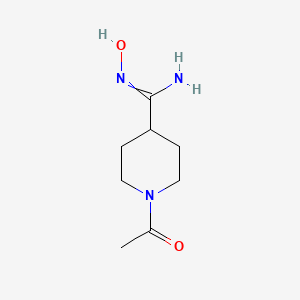
![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
